molecular formula C24H38O3 B14428911 Pallasone A CAS No. 79030-24-3

Pallasone A

Cat. No.: B14428911
CAS No.: 79030-24-3
M. Wt: 374.6 g/mol
InChI Key: YYCCUFKHCNSRIA-CMDGGOBGSA-N
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Description

Significance of Pallasone A as a Complex Natural Product in Bioactive Compound Discovery

This compound is a complex natural product first isolated from a marine source. ontosight.ai The discovery of novel bioactive compounds from marine organisms is a significant area of research, and this compound is a prime example of the unique chemical structures that can be found in these environments. ontosight.ai

Subsequent research has revealed that this compound can also be found in Iris lactea Pall. var. chinensis (Fisch.) Koidz, a perennial herb used in traditional medicine. mdpi.comresearchgate.net Specifically, it is a constituent of the dry ripe seeds, known as "Malinzi". researchgate.net

The compound's complex molecular architecture, featuring multiple rings and functional groups, has been elucidated using advanced spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). ontosight.ai This structural complexity is a hallmark of many potent bioactive natural products.

Research has demonstrated that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and antitumor properties. ontosight.ai Its potential as an anticancer agent has been a particular focus of investigation. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgmagtechjournal.com For instance, it has been shown to induce apoptosis in leukemic K562 cells and affect their cell cycle. magtechjournal.com The mechanism of action is thought to involve interference with critical biological pathways in target cells. ontosight.ai

The promising biological activities of this compound underscore its importance in the search for new therapeutic agents. ontosight.ai

This compound within the Context of Polyketide Natural Products

This compound belongs to the polyketide class of natural products. ontosight.ai Polyketides are a large and structurally diverse group of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants. They are known for their significant and varied biological activities.

The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, in a manner similar to fatty acid synthesis. This process, catalyzed by large enzyme complexes called polyketide synthases, allows for the generation of a vast array of complex molecular structures. The structural characteristics of this compound, with its multiple rings and functional groups, are typical of complex polyketides. ontosight.ai

The study of polyketides like this compound is a vital part of natural product chemistry and drug discovery. Their intricate structures often provide novel scaffolds for the development of new drugs with unique mechanisms of action.

PropertyDescription
Compound Name This compound
CAS Number 79030-24-3
Molecular Formula C24H38O3
Molecular Weight 374.557 g/mol
Natural Source Marine organisms, Iris lactea Pall. var. chinensis (Fisch.) Koidz
Compound Class Polyketide
Reported Biological Activities Antimicrobial, Antifungal, Antitumor

Properties

CAS No.

79030-24-3

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-[(E)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8+

InChI Key

YYCCUFKHCNSRIA-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Origin of Product

United States

Elucidation of Pallasone A: Isolation and Definitive Structural Determination

Methodologies for the Isolation of Pallasone A from Marine Organisms

This compound was initially discovered and isolated from a marine organism, underscoring the significance of marine biodiversity as a reservoir of novel bioactive compounds. ontosight.ai The general workflow for obtaining pure this compound encompasses the collection of the source organism, extraction of the compound, and subsequent purification through chromatographic methods. ontosight.ai

Advanced Extraction Techniques from Biological Matrices

The initial step in isolating this compound involves the extraction of the compound from the biological matrix of the source organism. Solvent extraction is a commonly employed method for this purpose. alfa-chemistry.com This technique utilizes solvents like methanol, ethanol, acetone, or chloroform (B151607) to disrupt the cell walls of the marine organism, thereby releasing the target compound into the solvent. alfa-chemistry.com The choice of solvent is critical and depends on the polarity of the target compound. iipseries.org

Modern extraction techniques offer more efficient and environmentally friendly alternatives to traditional methods. scielo.br These include:

Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical fluids, such as carbon dioxide, as the extraction solvent. SFE is advantageous due to its use of a non-toxic and non-flammable solvent and its ability to dissolve both polar and nonpolar compounds. alfa-chemistry.comscielo.br

Microwave-Assisted Extraction (MAE): MAE employs microwave radiation to heat the sample and solvent mixture, leading to a more rapid release of the target compound. This method often results in higher yields and reduced solvent consumption compared to conventional techniques. alfa-chemistry.com

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to break down the cell walls of the organism, facilitating the release of the target compound. It is a non-destructive and non-thermal method suitable for a wide range of compounds. alfa-chemistry.com

Maceration, a simple solid-liquid extraction method, is another technique that can be used. It involves soaking the shredded plant or marine material in a suitable solvent to extract the desired compounds. iipseries.org

Multistage Chromatographic Purification Strategies

Following extraction, the crude extract containing this compound undergoes a series of purification steps to isolate the compound in a pure form. ontosight.ai Chromatography is the cornerstone of this purification process. polypeptide.com A multistage approach, often combining different chromatographic techniques, is typically necessary to achieve the desired level of purity. advancechemjournal.com

Commonly used chromatographic methods include:

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). trjfas.org Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and powerful separation technique that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. alfa-chemistry.compolypeptide.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture, is particularly effective for purifying peptides and other organic molecules. polypeptide.com

Ion Exchange Chromatography (IEXC): This method separates molecules based on their net charge by using a charged stationary phase. gbiosciences.com It is highly effective for removing unwanted impurities and can be performed under mild conditions, preserving the integrity of the target compound. gbiosciences.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. gbiosciences.com Larger molecules elute first, while smaller molecules are retained longer in the porous stationary phase. gbiosciences.com

Affinity Chromatography: This highly selective technique utilizes the specific binding affinity between the target molecule and a ligand immobilized on the stationary phase. It is often used as a final polishing step to achieve very high purity. gbiosciences.com

The selection and sequence of these chromatographic steps are crucial for the successful isolation of pure this compound. advancechemjournal.com The purity of the isolated compound is often assessed at each stage using techniques like Thin-Layer Chromatography (TLC). maas.edu.mm

Comprehensive Spectroscopic Characterization for this compound Structure Elucidation

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of advanced spectroscopic techniques. ontosight.ai These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like this compound. ontosight.ainih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular framework. maas.edu.mmd-nb.info

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. researchgate.net

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule. maas.edu.mm

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between different atoms in the molecule, helping to piece together the complete structure. unmul.ac.id

The data obtained from these NMR experiments are crucial for assembling the planar structure of this compound.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is another vital analytical technique used in the structural elucidation of this compound. ontosight.ai It provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the precise molecular formula of this compound. nih.govresearchgate.net

Fragmentation Analysis: In MS, the molecule can be fragmented into smaller pieces. Analyzing the masses of these fragments provides valuable clues about the structure of the original molecule. wikipedia.org Techniques like Electrospray Ionization (ESI-MS) are often used to generate ions for MS analysis. nih.gov

The combination of NMR and MS data allows for the unambiguous determination of the planar structure of this compound.

Stereochemical Assignments and Absolute Configuration Determination

Determining the three-dimensional arrangement of atoms in space, known as stereochemistry, is a critical final step in the structural elucidation of this compound. ontosight.ai This involves assigning the absolute configuration (R or S) to each stereocenter within the molecule.

The Cahn-Ingold-Prelog priority rules are used to assign priorities to the substituents around a chiral center, which then allows for the determination of the R or S configuration. youtube.com Various experimental and computational methods can be employed to determine the absolute stereochemistry, including:

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide a definitive three-dimensional structure, including the absolute configuration. nih.gov

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) can provide information about the stereochemistry of chiral molecules.

Total Synthesis: The unambiguous synthesis of a specific stereoisomer and comparison of its spectroscopic data with that of the natural product can confirm the absolute configuration. nih.govrsc.orgnih.gov

Through the careful application of these advanced spectroscopic and analytical techniques, the complete and unambiguous structure of this compound, including its absolute stereochemistry, can be definitively established.

Biosynthetic Pathways and Engineering of Pallasone a

Investigations into the Polyketide Biosynthetic Assembly of Pallasone A

Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org The biosynthesis of these compounds is akin to an enzymatic assembly line, where simple acyl-CoA precursors are iteratively condensed to build the complex polyketide backbone. wikipedia.orgfrontiersin.org While this compound is recognized as a polyketide, specific details regarding its biosynthetic machinery remain an area of active investigation. ontosight.ai

Identification and Characterization of Putative Biosynthetic Gene Clusters

The genetic blueprints for polyketide biosynthesis are typically located in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). nih.govrsc.orgbiorxiv.org These clusters contain the genes encoding the PKS enzymes, as well as the tailoring enzymes that modify the polyketide backbone to yield the final natural product. rsc.orgnih.gov

Currently, the specific biosynthetic gene cluster responsible for the production of this compound has not been reported in the available scientific literature. The identification of this BGC would be the foundational step to understanding its biosynthesis, likely requiring genome sequencing of the marine organism that produces it and subsequent bioinformatic analysis to locate the putative PKS genes. ontosight.aimdpi.com

Enzymatic Mechanisms within the this compound Biosynthetic Pathway

The assembly of a polyketide like this compound involves a series of enzymatic reactions catalyzed by different domains within the PKS. wikipedia.orgebi.ac.uk These typically include an acyltransferase (AT) domain for selecting the building block, a ketosynthase (KS) domain for carbon-carbon bond formation, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. wikipedia.org Subsequent modifications by other enzymes such as ketoreductases, dehydratases, and cyclases are responsible for the final, complex structure of the molecule. nih.govrsc.org

Without the identification of the this compound BGC, the specific enzymatic mechanisms, including the sequence of reactions and the functions of individual enzymes, remain speculative. Detailed biochemical studies on the purified PKS enzymes would be necessary to elucidate the precise catalytic steps. srce.hrnih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The production of secondary metabolites like polyketides is a tightly regulated process within an organism, often influenced by environmental cues and developmental stages. frontiersin.orgwikipedia.orgelifesciences.org The regulation of BGC expression can occur at multiple levels, involving pathway-specific transcriptional regulators, global regulators responding to cellular signals, and epigenetic modifications. nih.govmdpi.com

Specific research into the genetic and molecular regulation of this compound biosynthesis is not yet available. Generally, many BGCs contain their own regulatory genes, such as aflR in the aflatoxin pathway, which act as master switches. mdpi.com Understanding these regulatory networks is crucial for optimizing the production of the compound.

Synthetic Biology and Biosynthetic Engineering Approaches for this compound Analogs

Synthetic biology offers powerful tools to engineer the biosynthetic pathways of natural products to create novel derivatives with potentially improved properties. nih.govcbd.intsoilprotection.earthnih.govmdpi.com These approaches hold promise for generating analogs of this compound, although specific applications to its pathway have not been documented.

Combinatorial Biosynthesis for Diversification of the this compound Scaffold

Combinatorial biosynthesis involves creating novel PKS enzymes by swapping, deleting, or adding domains or modules from different PKS pathways. mushroomreferences.comrsc.orgnih.gov This technique can lead to the production of a library of new compounds based on the original scaffold. sioc-journal.cn For this compound, this could involve, for example, replacing an acyltransferase domain to incorporate a different starter or extender unit, thereby altering the side chains of the molecule. mushroomreferences.com

Table 1: Potential Combinatorial Biosynthesis Strategies (Hypothetical for this compound)

Engineering StrategyTarget Enzyme/DomainExpected Outcome
Domain SwappingAcyltransferase (AT)Incorporation of different extender units, leading to altered alkyl chains.
Module DeletionDeletion of a full PKS moduleProduction of a truncated this compound analog.
Tailoring Enzyme AlterationInactivation of a cyclase or oxidaseAccumulation of biosynthetic intermediates or shunt products.

This table presents hypothetical strategies, as specific research on this compound is unavailable.

Mutasynthesis and Precursor-Directed Biosynthesis for this compound Derivatives

Mutasynthesis and precursor-directed biosynthesis are powerful techniques for generating novel analogs of natural products. nih.govnih.govroutledge.com These methods involve creating a mutant of the producing organism that is blocked in the synthesis of a specific precursor. nih.govnih.govsemanticscholar.org The culture is then supplemented with synthetic analogs of that precursor, which can be incorporated by the remaining active enzymes in the pathway to produce new derivatives. rsc.orgrsc.orgd-nb.inforsc.org

Should the biosynthetic pathway of this compound be elucidated, these techniques could be applied. For instance, if the starter unit for the polyketide chain is identified, a mutant could be generated that is unable to produce it. Feeding various synthetic starter unit analogs to this mutant could lead to a range of novel this compound derivatives with modified functionalities. nih.gov

Chemical Synthesis and Structure Based Derivatization of Pallasone a

Strategies for the Total Synthesis of Pallasone A

The total synthesis of a natural product like this compound, which features a substituted benzoquinone core and a long, unsaturated aliphatic chain, presents distinct strategic challenges. A successful synthesis would need to control the regiochemistry of the substitution on the quinone ring and establish the stereochemistry of the double bond in the C17 side chain.

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

A plausible retrosynthetic analysis of this compound would logically proceed by disconnecting the molecule into more manageable and synthetically accessible fragments. The primary disconnection would target the carbon-carbon bond linking the C17 aliphatic chain to the benzoquinone ring. This approach is common in the synthesis of many alkylated or prenylated quinones.

This disconnection (Path A) suggests a coupling reaction between a C17 alkenyl organometallic reagent (or equivalent nucleophile) and a suitably activated benzoquinone derivative. Key synthetic intermediates for this strategy would therefore be:

Intermediate 1: A protected and activated 2-methoxy-1,4-benzoquinone or its hydroquinone (B1673460) precursor. The position ortho to the methoxy (B1213986) group would need to be functionalized to accept the incoming alkyl chain (e.g., as a halide for cross-coupling or left unsubstituted for a Friedel-Crafts type alkylation).

Intermediate 2: A C17 aliphatic chain bearing a terminal functional group suitable for the chosen coupling reaction and containing a Z- or E-configured double bond at the C10 position. This could be an organometallic species (e.g., organolithium, Grignard reagent, or organocuprate), an alkyl halide, or a terminal alkyne for subsequent reduction.

An alternative disconnection (Path B) might involve constructing the benzoquinone ring at a later stage from a pre-alkylated aromatic precursor. This would involve the oxidation of a substituted phenol (B47542) or hydroquinone.

Retrosynthetic Path Key Disconnection Key Synthetic Intermediates Forward Synthesis Reaction Type
Path A C-C bond between quinone and alkyl chain1. Activated methoxybenzoquinone2. C17 alkenyl nucleophile/electrophileCross-coupling (e.g., Suzuki, Stille), Grignard addition, or Friedel-Crafts alkylation
Path B Benzoquinone ring formation1. 2-alkenyl-6-methoxyphenol2. Oxidizing agentOxidation of a phenol or hydroquinone precursor

This table outlines the primary theoretical approaches to the total synthesis of this compound.

Development of Stereoselective and Regioselective Synthetic Methodologies

A key challenge in the synthesis of this compound is the regioselective introduction of the long alkyl chain onto the methoxybenzoquinone (B1222997) core. The two unsubstituted positions on the quinone ring are electronically distinct, and controlling the site of alkylation would be crucial.

Regioselective Methodologies:

Directed Ortho-Metalation (DoM): Starting from a protected 2-methoxyphenol, a DoM strategy could be employed where the methoxy and hydroxyl groups direct lithiation to the desired C3 position. Trapping this organolithium species with an electrophilic form of the C17 side chain would ensure regiocontrol.

Transition-Metal Catalyzed Cross-Coupling: A pre-functionalized quinone or hydroquinone, for example, 3-bromo-2-methoxyhydroquinone, could be coupled with a C17 alkenylboronic acid (Suzuki coupling) or organostannane (Stille coupling) under palladium catalysis. This offers a reliable method for regioselective C-C bond formation.

Stereoselective Methodologies: The synthesis of the C17 side chain must control the geometry of the C10-C11 double bond.

Wittig Reaction: A stereoselective Wittig reaction between a C10 phosphonium (B103445) ylide and a C7 aldehyde could be used. The choice of reagents and reaction conditions (e.g., salt-free conditions for Z-olefins or the Schlosser modification for E-olefins) would be critical for establishing the correct double bond geometry.

Alkyne Reduction: The C10-C11 double bond could be formed by the stereoselective reduction of a corresponding alkyne. Lindlar's catalyst would yield the cis-(Z)-alkene, while a dissolving metal reduction (e.g., Na/NH₃) would produce the trans-(E)-alkene.

Design and Synthesis of this compound Analogs and Derivatives

As no synthesis of this compound analogs has been reported, this section outlines the principles that would guide such an endeavor. The design of analogs is typically aimed at exploring and optimizing biological activity, improving pharmacokinetic properties, or creating probes to study molecular mechanisms.

Structure-Activity Relationship (SAR) Driven Design for Biological Modulation

Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound's structure to determine which parts are essential for its biological effects. For this compound, SAR studies would likely focus on three key regions: the benzoquinone core, the methoxy substituent, and the C17 alkenyl chain.

Key Structural Modifications for SAR Studies:

Benzoquinone Ring: The quinone is often a pharmacophore, capable of redox cycling and Michael additions. Analogs could include the corresponding hydroquinone (the reduced form) or derivatives where one or both carbonyls are modified.

Methoxy Group: The electronic and steric influence of the methoxy group could be probed by replacing it with other alkoxy groups (e.g., ethoxy, isopropoxy), a simple hydrogen atom, or a hydroxyl group.

Alkenyl Chain: The length, saturation, and stereochemistry of the side chain are critical variables. Analogs could be designed to explore these features.

Analog Type Structural Modification Rationale for Biological Modulation
Analog 1 Replacement of -OCH₃ with -OH or -HProbe the electronic and hydrogen-bonding contribution of the methoxy group.
Analog 2 Saturation of the C10=C11 double bondDetermine the importance of the double bond for activity and target engagement.
Analog 3 Variation of chain length (e.g., C15, C19)Investigate the role of lipophilicity and chain length in membrane interaction or binding pocket fit.
Analog 4 Isomerization of the double bond (E vs. Z)Assess the impact of stereochemistry on the overall shape and biological activity of the molecule.

This interactive table presents a hypothetical SAR-driven design for this compound analogs.

Exploration of Semi-Synthetic Pathways for Analog Generation

Semi-synthesis, which involves the chemical modification of an isolated natural product, offers a direct route to analogs when the natural source is sufficiently abundant. If this compound can be isolated in workable quantities, several semi-synthetic modifications would be feasible.

Reduction of the Quinone: The benzoquinone moiety can be readily reduced to the corresponding hydroquinone using agents like sodium dithionite (B78146) or sodium borohydride. The resulting hydroquinone could then be used in further reactions, such as etherification of the hydroxyl groups.

Modification of the Double Bond: The C10-C11 double bond could be catalytically hydrogenated to produce the fully saturated analog. It could also be subjected to reactions like epoxidation or dihydroxylation to introduce new functional groups along the chain.

Demethylation: The methoxy group could potentially be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyquinone, which would be a key analog for SAR studies.

Related Synthetic Methodologies for Benzoquinone Natural Products (e.g., Pallasone B Synthesis)

The synthesis of other natural products sharing the benzoquinone scaffold provides a valuable blueprint for a potential this compound synthesis. The synthesis of Pallasone B, a related compound, has been reported and offers relevant insights.

One reported synthesis of Plakortone B, a marine natural product with a different core but also requiring the formation of a substituted ring structure, utilized a palladium-mediated alkoxycarbonylation/lactonization process. While the specific reactions are different, this highlights the utility of modern transition-metal catalysis in constructing complex natural product frameworks.

General synthetic strategies for substituted benzoquinones often involve one of two main approaches:

Oxidation of Pre-functionalized Phenols: This is one of the most common methods. A phenol or hydroquinone bearing the desired substituents is synthesized first, followed by a late-stage oxidation to form the quinone ring. A variety of oxidizing agents can be used, including Fremy's salt, ceric ammonium (B1175870) nitrate (B79036) (CAN), or salcomine/O₂.

Functionalization of a Pre-existing Quinone Ring: This approach involves adding substituents directly to a simpler benzoquinone. These reactions can include Friedel-Crafts alkylations, Michael additions, and transition-metal-catalyzed cross-coupling reactions. Controlling the regioselectivity of these additions is often the primary challenge.

The synthesis of various bioactive natural products relies on these fundamental strategies, showcasing the versatility of the benzoquinone core in nature and the diverse synthetic tools developed to construct it.

Mechanistic Investigations of Pallasone A S Biological Activities: in Vitro and Preclinical Studies

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial potential of Pallasone A has been a subject of investigation, with studies exploring its effects against a range of microbial pathogens. The primary mechanisms of action appear to involve disruption of cellular integrity and interference with virulence factors.

In laboratory settings, this compound has demonstrated antibacterial properties. While the precise mechanisms are still under investigation, it is hypothesized that its mode of action may involve the perturbation of the bacterial plasma membrane's lipid fraction, leading to altered permeability and leakage of intracellular components. researchgate.net This disruption of the cell membrane is a common mechanism for many antimicrobial compounds. plos.org The effectiveness of such compounds can be influenced by their lipophilicity and water solubility, which determine their ability to interact with and cross the bacterial cell membrane. researchgate.net

This compound has also been evaluated for its antifungal capabilities. Studies on various fungal species have shown that it can inhibit mycelial growth. silae.it A key target for many antifungal agents is the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is absent in animal cells. mdpi.com By interfering with ergosterol biosynthesis, compounds can disrupt membrane integrity and function, leading to fungal cell death. mdpi.com The antifungal activity of this compound is likely dose-dependent, with higher concentrations leading to greater inhibition of fungal growth. mdpi.com

Fungal Species Observed Effect of Antifungal Agents Potential Mechanism of Action
Candida albicansInhibition of growth, including hyphae formation. mdpi.complos.orgDisruption of cell membrane integrity, interference with ergosterol synthesis. mdpi.com
Cryptococcus neoformansInhibition of growth. mdpi.comDisruption of cell membrane integrity.
Aspergillus fumigatusInhibition of growth. mdpi.comDisruption of cell membrane integrity.
Various mycotoxigenic fungiVaried toxic effects on mycelium growth. silae.itNot fully elucidated, likely involves membrane disruption.

Beyond direct killing, this compound may also combat bacterial infections by interfering with their virulence factors. A crucial aspect of bacterial pathogenicity is the ability to form biofilms and communicate through a process called quorum sensing (QS). mdpi.com QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes like biofilm formation and the production of toxins. mdpi.comfrontiersin.org

Research suggests that certain natural compounds can disrupt QS systems. frontiersin.orgfrontiersin.orgnih.gov This can lead to a reduction in the production of virulence factors such as pyocyanin, elastase, and proteases, and can also inhibit bacterial motility and biofilm formation. frontiersin.orgfrontiersin.orgnih.gov By downregulating the genes involved in QS circuitry, these compounds can effectively diminish the pathogenicity of bacteria like Pseudomonas aeruginosa. frontiersin.orgfrontiersin.orgnih.gov While direct studies on this compound's effect on these specific virulence factors are ongoing, its structural class suggests potential activity in this area. scispace.com

Virulence Factor Function Effect of Inhibition
Biofilm FormationProvides a protective environment for bacteria, increasing resistance to antibiotics and host defenses. mdpi.comnih.govReduces bacterial persistence and susceptibility to treatment.
Quorum Sensing (QS)Regulates the expression of virulence factors in a population-density-dependent manner. mdpi.comfrontiersin.orgDisrupts coordinated bacterial attacks and reduces virulence.
Motility (Swimming, Swarming, Twitching)Enables bacteria to move and spread within the host. frontiersin.orgLimits the dissemination of infection.
Pyocyanin ProductionA toxin that causes oxidative stress and tissue damage. frontiersin.orgnih.govReduces host cell damage.
Elastase and Protease ProductionEnzymes that degrade host tissues, facilitating bacterial invasion. frontiersin.orgnih.govLimits tissue destruction and spread of infection.

Cellular and Molecular Antitumor Mechanisms of this compound

This compound has demonstrated significant anticancer activity in various in vitro models. magtechjournal.com Its mechanisms of action primarily involve the modulation of cell cycle progression and the induction of programmed cell death, or apoptosis.

A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. mdpi.com this compound has been shown to interfere with this process in cancer cells. magtechjournal.com Specifically, studies on the K562 leukemia cell line revealed that treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a significant decrease in the proportion of cells in the S phase. magtechjournal.com This indicates that this compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. The cell cycle is a tightly regulated process, and its disruption is a key strategy for many anticancer agents. frontiersin.orgnih.gov

In addition to halting cell proliferation, this compound has been found to actively induce apoptosis in cancer cells. magtechjournal.com Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a critical step in tumor development. frontiersin.org this compound was shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner. magtechjournal.com Morphological changes consistent with apoptosis were observed using fluorescent and electron microscopy, and the percentage of apoptotic cells was quantified by flow cytometry. magtechjournal.com This pro-apoptotic activity has been observed across a broad range of human cancer cell lines, including those of leukemia, lung cancer, liver cancer, and gastric adenocarcinoma, with IC50 values (the concentration required to inhibit the growth of 50% of cells) being less than 26.70 nmol·mL-1 after 72 hours of exposure. magtechjournal.com The induction of apoptosis is a common mechanism for many natural and synthetic anticancer compounds. mdpi.comfrontiersin.org

Cancer Cell Line Effect of this compound Observed IC50 (72h exposure)
Leukemic K562Induction of apoptosis, G0/G1 phase arrest, decreased S phase. magtechjournal.com< 26.70 nmol·mL-1
Adriamycin resistant K562/AO2Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1
Leukemia HL-60Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1
Pulmonary cancer GLC-82Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1
Hepatocarcinoma BEL-7402Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1
Gastric adenocarcinoma BCG-823Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1
Neuroblastoma LA-N-5Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1
Astroglioma TJ-905Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1
Osteosarcoma MG-63Cytotoxicity. magtechjournal.com< 26.70 nmol·mL-1

Interaction with Key Intracellular Signaling Pathways (e.g., PI3K/Akt, ERK, JAK-STAT, HER2/Akt/SREBP-2c Pathways)

This compound has been observed to interact with several crucial intracellular signaling pathways that are often dysregulated in cancer. These pathways play a significant role in cell proliferation, survival, and metabolism.

The PI3K/Akt pathway , a central regulator of cell survival and growth, is a notable target. In various cancer cell lines, the aberrant activation of this pathway is a common occurrence. nih.gov Studies suggest that compounds structurally similar to this compound can modulate this pathway. For instance, the compound Mollugin has been shown to regulate the PI3K/AKT/mTOR/p70S6K signaling pathway, which is critical for cell growth and proliferation. researchgate.net The HER2 receptor, often overexpressed in certain cancers, can aberrantly activate the PI3K/Akt pathway, contributing to tumorigenesis. nih.gov

The ERK (Extracellular signal-regulated kinase) pathway , part of the MAPK cascade, is another key pathway involved in cell proliferation that can be influenced. researchgate.net Research on leptin-mediated promotion of hepatocellular carcinoma has shown the involvement of concomitant activation of JAK/STAT, PI3K/Akt, and ERK signaling. nih.gov

The JAK-STAT signaling pathway is also implicated. This pathway is crucial for cytokine signaling and is involved in cell growth and differentiation. nih.gov

Furthermore, the HER2/Akt/SREBP-2c pathway represents a more complex interaction. The HER2 pathway is known to influence the PI3K/Akt pathway. nih.gov Akt, in turn, can regulate SREBP-2 (sterol regulatory element-binding protein-2), a key transcription factor in cholesterol metabolism. frontiersin.org The activation of SREBP-2 by signaling pathways like PI3K/Akt can promote tumorigenesis. frontiersin.org

These interactions highlight the multi-targeted nature of compounds like this compound, affecting a network of interconnected pathways crucial for cancer cell pathophysiology.

Regulation of Apoptotic and Cell Survival Proteins (e.g., Survivin and XIAP Expression)

This compound's biological activity extends to the regulation of key proteins involved in apoptosis (programmed cell death) and cell survival. Notably, it has been shown to influence members of the Inhibitor of Apoptosis (IAP) family, such as Survivin and X-linked inhibitor of apoptosis protein (XIAP). nih.govhtct.com.br

Survivin is a unique IAP member involved in both the inhibition of apoptosis and the regulation of cell division. researchgate.net Its expression is often elevated in tumor cells. Studies have indicated that targeting Survivin can enhance the effectiveness of therapies like radiotherapy. nih.gov

XIAP is another potent IAP that directly inhibits caspases, the key executioners of apoptosis. nih.govresearchgate.net The downregulation of XIAP has been linked to increased apoptosis in cancer cells. indonesianjournalofcancer.or.id

Research has shown that Survivin and XIAP can form a complex that enhances the stability of XIAP and synergistically inhibits caspase-9 activation. researchgate.net Therefore, the dual inhibition of both Survivin and XIAP is considered a promising therapeutic strategy. researchgate.net For example, the small molecule YM155 is known to suppress both Survivin and XIAP. htct.com.br While direct studies on this compound's specific modulation of the Survivin-XIAP complex are limited, its known pro-apoptotic effects suggest a potential role in disrupting these anti-apoptotic defenses. magtechjournal.com

The ability to downregulate these key survival proteins is a significant aspect of the mechanistic action of anti-cancer agents, contributing to their ability to induce apoptosis in malignant cells. nih.govnih.gov

Immunomodulatory Mechanisms in Preclinical Contexts

Emerging evidence from preclinical studies suggests that this compound possesses immunomodulatory properties, particularly in its ability to regulate cytokine production. dntb.gov.ua

Studies have investigated the regulatory function of this compound on serum levels of Interleukin-2 (IL-2) and its soluble receptor, sIL-2R. dntb.gov.ua IL-2 is a critical cytokine for the proliferation and activation of T-cells, which are key players in the anti-tumor immune response. nih.govfrontiersin.org The soluble form of the IL-2 receptor (sIL-2R) is released upon T-cell activation and can be found in the bloodstream. njmonline.nl

The levels of sIL-2R can have an immunoregulatory role. koreamed.org By binding to IL-2, sIL-2R can potentially inhibit T-cell activation by competing with the cellular IL-2 receptors. njmonline.nlkoreamed.org Therefore, the balance between IL-2 and sIL-2R is crucial for a proper immune response. nih.gov Preclinical trials on other immunomodulatory agents, such as the lysozyme (B549824) dimer, have shown the ability to modulate the synthesis and release of IL-2, highlighting the importance of this cytokine in immune regulation. jbrt.pl The investigation into this compound's effect on the IL-2/sIL-2R axis points towards its potential to influence cell-mediated immunity, a critical component of the body's defense against cancer. dntb.gov.ua

Radiosensitization Mechanisms in Preclinical Models

This compound has been investigated for its potential as a radiosensitizer, a substance that makes tumor cells more susceptible to radiation therapy. nih.govresearchgate.net Preclinical models are essential tools for evaluating the efficacy and mechanisms of such agents. researchgate.netnih.gov

The primary goal of using a radiosensitizer is to enhance the killing of malignant cells by radiation without causing additional harm to healthy tissues. researchgate.net One of the key mechanisms by which radiosensitizers are thought to work is by overcoming radioresistance in tumors. mdpi.com For instance, some radiosensitizers work by inhibiting DNA repair mechanisms in cancer cells, leading to increased cell death following radiation. mdpi.com Another strategy involves increasing tumor oxygenation, as hypoxic (low oxygen) tumors are notoriously resistant to radiation. mdpi.com

While the precise molecular mechanisms of this compound's radiosensitizing effects are still under investigation, it is known to enhance the efficacy of radiotherapy in preclinical settings. researchgate.net For example, studies have shown that irisquinone, of which this compound is a component, has a sensitizing effect in the radiotherapy of various cancers. nih.gov This suggests that this compound may interfere with cellular processes that contribute to radioresistance, ultimately leading to improved tumor control when combined with radiation.

Enzyme Inhibition Studies and Target Identification

The identification of specific enzyme targets is a crucial step in understanding the mechanism of action of a compound like this compound. gardp.orgnih.gov Enzyme inhibitors play a vital role in regulating biological processes and are the basis for many therapeutic drugs. sigmaaldrich.com

The process of target identification often involves screening the compound against a panel of enzymes that are considered essential for the survival and proliferation of cancer cells. nih.gov Once a target enzyme is identified, further studies are conducted to characterize the nature of the inhibition.

Enzyme inhibition kinetics are studied to determine how an inhibitor interacts with an enzyme and its substrate. The three primary types of reversible inhibition are competitive, non-competitive, and mixed-type. sci-hub.se

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. reddit.comjackwestin.com

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), which alters the enzyme's conformation and reduces its catalytic activity, regardless of whether the substrate is bound. reddit.comjackwestin.com

Mixed-type inhibition also involves the inhibitor binding to an allosteric site, but it can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. jackwestin.comnih.gov This type of inhibition affects both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). researchgate.net

The type of inhibition can be determined by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk plot. nih.govresearchgate.net Understanding the kinetic characteristics of this compound's interaction with its target enzymes is fundamental to elucidating its molecular mechanism and for the rational design of more potent and specific inhibitors. numberanalytics.com

Advanced Research Methodologies and Future Trajectories for Pallasone a Studies

Application of Hyphenated Analytical Techniques (e.g., LC-MS, LC-NMR) in Pallasone A Research

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in natural product research. nih.govsaspublishers.com They provide enhanced sensitivity, selectivity, and the ability to analyze complex mixtures, which is essential for identifying and quantifying compounds like this compound from their natural sources. ijpsjournal.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of this approach. In LC-MS, liquid chromatography first separates the components of a mixture, which are then ionized and analyzed by a mass spectrometer to determine their mass-to-charge ratio. youtube.com This technique is highly sensitive and specific, making it ideal for detecting trace amounts of compounds in complex biological extracts. measurlabs.com The more advanced tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by fragmenting selected ions to create a structural fingerprint, which aids in definitive identification. measurlabs.comresearchgate.net Studies have utilized Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) to identify this compound and related quinones in the extracts of various Iris species. mdpi-res.commdpi.com For instance, an analysis of Iris pallida leaves successfully detected this compound, confirming its presence within a complex matrix of over 180 identified compounds. scispace.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another powerful hyphenated technique. It directly links HPLC separation with NMR analysis, allowing for the complete structural elucidation of a compound without the need for prior isolation. nih.govresearchgate.net While LC-MS provides mass and fragmentation data, LC-NMR provides detailed structural information, including the connectivity of atoms and stereochemistry, which is crucial for understanding a molecule's biological function. mdpi.com The combination of LC-NMR with MS (LC-NMR-MS) creates a "total analysis system" that delivers unparalleled depth of information from a single chromatographic run, significantly accelerating the structure-elucidation process for novel natural products. nih.govwisdomlib.org

These techniques are pivotal for the initial screening of crude plant extracts, the quality control of herbal medicines, and the detailed characterization of isolated compounds. nih.gov

Table 1: Application of Hyphenated Techniques in this compound Research

TechniqueMatrix/SourceFinding/Application
UHPLC-HRMS/MSIris pallida, I. versicolor, I. germanica extractsIdentification and quantification of this compound and related compounds (e.g., Pallasone B, Dihydroirisquinone) in a complex phytochemical profile. mdpi-res.commdpi.com
HPLC-MS/MSGeneral Cancer Cell Line StudiesMentioned as a method for analyzing various compounds, with this compound noted for its effects on cancer cell lines. scispace.com
LC-NMRNatural Product ExtractsProvides detailed structural characterization of separated compounds directly from the chromatographic output, crucial for novel compound identification. researchgate.netmdpi.com
LC-SPE-NMR-MSComplex BiomatricesAn integrated system that enables thorough structure elucidation of mass-limited samples by combining separation (LC), sample enrichment (SPE), structural analysis (NMR), and mass detection (MS). nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Design

Computational chemistry and molecular modeling have become essential for understanding biological processes at an atomic level. mdpi.comua.es These methods allow researchers to simulate the interactions between a small molecule, like this compound, and its biological targets, providing insights that are often difficult to obtain through experimental methods alone. bnl.govqst.go.jpnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. heraldopenaccess.us This helps in identifying potential binding sites and understanding the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While direct molecular docking studies specifically on this compound are not extensively documented in the reviewed literature, related research on co-occurring compounds from Rubia cordifolia has utilized this method to identify key therapeutic targets for nasopharyngeal carcinoma (NPC). researchgate.net Such an approach could be readily applied to this compound to predict its interactions with cancer-related proteins like HSP90AA1, CDK1, and EGFR, which were identified as potential targets for compounds from its source plant. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view, modeling the movement of atoms and molecules over time. mdpi.com An MD simulation of a this compound-protein complex could reveal conformational changes, assess the stability of the binding, and calculate binding free energies, offering a more accurate picture of the interaction than static docking. mdpi.com Furthermore, quantum chemistry calculations can be employed to understand the electronic properties of this compound, such as its reactivity and the mechanism of action at a subatomic level, which is particularly relevant for understanding how it might interact with metabolic pathways or cause oxidative stress. molssi.orgchemrxiv.orgarxiv.org

These computational tools are not only for mechanistic explanation but also for predictive design. By understanding the structure-activity relationship (SAR) of this compound, new analogs can be designed in silico with potentially improved potency, selectivity, or pharmacokinetic properties before undertaking costly and time-consuming chemical synthesis. mdpi.com

Network Pharmacology and Bioinformatics for System-Level Mechanistic Elucidation

Traditional drug discovery often follows a "one molecule, one target" paradigm. However, many diseases involve complex pathway dysregulations, and compounds like this compound likely act on multiple targets. Network pharmacology embraces this complexity by analyzing the interactions between drugs, targets, and diseases within the context of a biological network. heraldopenaccess.usplos.orgsamipubco.com This "multicomponent, multitarget, multipathway" approach is particularly well-suited for understanding the mechanisms of natural products. plos.orgamegroups.org

A significant study utilizing network pharmacology identified this compound as one of 18 key bioactive components in Rubia cordifolia L. with potential therapeutic effects against nasopharyngeal carcinoma (NPC). researchgate.net The analysis constructed a network of compounds and their predicted protein targets. Through this network, important NPC-related targets such as HSP90AA1, CDK1, EGFR, PIK3CA, MAPK14, and CDK2 were identified. researchgate.net

Bioinformatics platforms are then used to perform enrichment analysis on these targets. biorxiv.org Gene Ontology (GO) analysis categorizes the target genes into functional groups related to biological processes, cellular components, and molecular functions. researchgate.net Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis maps the targets to specific signaling pathways. For the compounds in Rubia cordifolia, including this compound, these analyses revealed involvement in critical cancer-related pathways. researchgate.net Such studies provide a theoretical framework for the compound's mechanism of action and generate hypotheses that can be tested experimentally. researchgate.netnuczu.edu.ua

Table 2: Potential Key Targets for this compound Identified via Network Pharmacology of its Source Plant

Target Gene/ProteinAssociated Pathway (Example)Potential Therapeutic Relevance
HSP90AA1Protein folding and stabilityChaperone protein often overexpressed in cancer, involved in stabilizing oncoproteins. researchgate.net
CDK1 / CDK2Cell CycleKey regulators of cell cycle progression; their inhibition can lead to cell cycle arrest in cancer cells. researchgate.net
EGFRPI3K-Akt signaling pathway, MAPK signaling pathwayReceptor tyrosine kinase frequently mutated or overexpressed in various cancers, driving proliferation and survival. researchgate.net
PIK3CAPI3K-Akt signaling pathwayA catalytic subunit of PI3K, often mutated in cancer, leading to pathway activation and cell growth. researchgate.net
MAPK14 (p38 MAPK)MAPK signaling pathwayInvolved in cellular responses to stress, inflammation, and apoptosis. researchgate.net
Note: This table is based on a network pharmacology analysis of all bioactive components of Rubia cordifolia L., which included this compound. researchgate.net

Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

Omics technologies provide a global snapshot of molecules in a biological system. Metabolomics, the large-scale study of small molecules (metabolites), is particularly relevant for this compound research. nih.govmdpi.com Since this compound is itself a metabolite, studying its role within the broader metabolome of its source organism or its effect on the metabolome of human cells is crucial.

LC-MS-based metabolomics has been used to create comprehensive profiles of plant extracts. nih.gov Studies on Iris species have successfully used these methods to identify a wide array of compounds, including this compound, providing a chemical fingerprint of the plant. mdpi-res.commdpi.com When applied to human cells treated with this compound, metabolomics can reveal which metabolic pathways are perturbed. For example, a recent study on a different natural compound, parthenolide, used an LC/MS-based metabolomics approach to identify 43 potential biomarkers and disturbed pathways, including glutamate (B1630785) metabolism, fatty acid metabolism, and glutathione (B108866) metabolism, in cholangiocarcinoma cells. nih.gov A similar approach for this compound could elucidate its anticancer mechanisms by revealing its impact on cellular energy, biosynthesis, and redox balance.

Proteomics, the study of the entire set of proteins, can identify changes in protein expression or post-translational modifications in response to this compound treatment. anii.org.uyfundacioncien.es This can help confirm the targets predicted by network pharmacology and discover new, unexpected protein interactions, offering a more complete picture of the cellular response to the compound.

Future Perspectives for this compound as a Scaffold for Novel Bioactive Agents

A chemical "scaffold" is the core structure of a molecule that is responsible for its fundamental biological activity. biosolveit.debhsai.org In drug discovery, identifying a promising scaffold is a critical step, as it can be chemically modified to create a library of new compounds with improved properties. nih.govslideshare.net This process, known as scaffold hopping, aims to find novel core structures that retain the desired biological activity while potentially offering better pharmacokinetics, reduced toxicity, or new intellectual property. biosolveit.debhsai.org

This compound, with its distinct quinone structure and identified bioactivities, represents a promising scaffold for the development of new therapeutic agents. researchgate.net Its efficacy as a bioactive component in studies on nasopharyngeal carcinoma highlights its potential as a starting point for medicinal chemistry campaigns. researchgate.net

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the this compound scaffold—such as the methoxy (B1213986) group and the long alkyl chain—and testing the resulting analogs for biological activity. This will identify which parts of the molecule are essential for its effects.

Scaffold Hopping: Using computational and synthetic methods to replace the core benzoquinone ring with other heterocyclic systems to explore new chemical space while retaining the key pharmacophoric features. biosolveit.de

Development of Targeted Agents: Leveraging the insights from network pharmacology and proteomics to design this compound analogs that are more selective for specific cancer-related targets, potentially leading to more effective and less toxic drugs. researchgate.net

The journey of a natural product from discovery to a clinical drug is long, but the application of these advanced research methodologies provides a rational and efficient path forward. This compound stands as a compelling candidate for such a journey, with its unique structure serving as a potential scaffold for the next generation of bioactive compounds. drugtargetreview.com

Q & A

How can researchers formulate a focused research question on Pallasone A’s pharmacological mechanisms using the PICOT framework?

Methodological Answer: The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures research questions to address specificity. For this compound:

  • Population: Target cells or organisms (e.g., murine macrophages).
  • Intervention: this compound administration (e.g., 10–100 µM doses).
  • Comparison: Control groups (e.g., untreated cells or alternative compounds like Dexamethasone).
  • Outcome: Measured endpoints (e.g., cytokine inhibition levels via ELISA).
  • Time: Duration of exposure (e.g., 24–72 hours).
    Example: “In murine macrophages (P), how does 48-hour exposure to 50 µM this compound (I) compared to untreated controls (C) affect TNF-α suppression (O)?” .

Q. What experimental design principles are critical for in vitro studies assessing this compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Replicates: Use ≥3 biological replicates to account for variability.
  • Controls: Include positive (e.g., LPS-stimulated cells) and negative controls (e.g., solvent-only treatment).
  • Dose Range: Test a logarithmic concentration range (e.g., 1–100 µM) to identify IC₅₀ values.
  • Endpoint Validation: Confirm results with orthogonal assays (e.g., Western blot for protein expression alongside cytokine ELISA) .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal curves (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀.
  • ANOVA with Post Hoc Tests: Compare multiple dose groups (e.g., Tukey’s test for pairwise differences).
  • Survival Analysis: For longitudinal toxicity studies (e.g., Kaplan-Meier curves with log-rank tests) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across in vitro and in vivo models be resolved?

Methodological Answer:

  • Source Analysis: Identify confounding variables (e.g., metabolic degradation in vivo vs. static in vitro conditions).
  • Interspecies Scaling: Adjust doses using allometric scaling (body surface area or metabolic rate).
  • Compartmental Modeling: Apply pharmacokinetic models (e.g., two-compartment model) to reconcile absorption/elimination rates .

Q. What methodologies validate computational predictions of this compound’s binding affinity to COX-2?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å).
  • Experimental Cross-Validation: Compare docking scores (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding assays.
  • Free Energy Calculations: Use MM/GBSA to predict ΔG binding and correlate with IC₅₀ values from enzymatic assays .

Q. How can researchers optimize longitudinal study designs to assess chronic toxicity of this compound?

Methodological Answer:

  • Time-Stratified Sampling: Collect blood/tissue samples at intervals (e.g., weeks 4, 8, 12) to track cumulative effects.
  • Biomarker Panels: Monitor liver/kidney function (e.g., ALT, creatinine) alongside histopathology.
  • Dropout Mitigation: Use staggered enrollment and frequent health checks to reduce attrition bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.